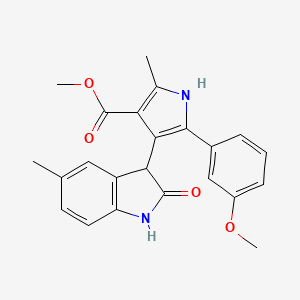
methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrrole ring with substituents that enhance its biological activity. The presence of the methoxyphenyl and indole groups are particularly notable for their roles in modulating biological interactions.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In vitro studies have shown that the compound exhibits:
- Inhibition of cell proliferation : The compound has demonstrated inhibitory effects on the growth of cancer cell lines such as A431 and Jurkat cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinases : Similar compounds have been noted to inhibit key kinases involved in cell cycle regulation, such as CDK4, which is critical for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and cellular uptake. |
| Indole Substituent | Contributes to interaction with biological targets through π-stacking. |
| Pyrrole Ring | Essential for maintaining the structural integrity necessary for biological activity. |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against human melanoma cells. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that further exploration into the molecular mechanisms was warranted to fully understand its potential as an anticancer agent .
Study 2: Kinase Inhibition
Another research effort focused on the kinase inhibitory properties of related compounds within the same class. It was found that modifications in the phenyl ring significantly affected kinase binding affinity, suggesting that similar modifications could enhance the activity of this compound against specific cancer types .
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 5-(3-methoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4/c1-12-8-9-17-16(10-12)19(22(26)25-17)20-18(23(27)29-4)13(2)24-21(20)14-6-5-7-15(11-14)28-3/h5-11,19,24H,1-4H3,(H,25,26) |
InChI Key |
DFWHBVVLHINIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















